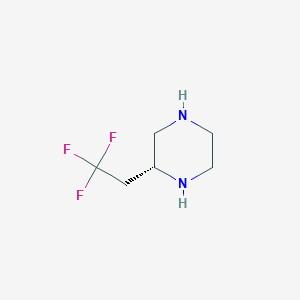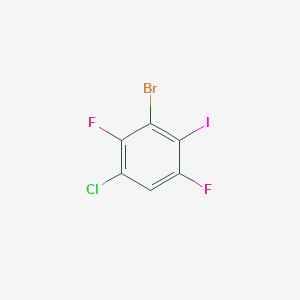
2-Bromo-4-chloro-3,6-difluoroiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-3,6-difluoroiodobenzene is a polyhalogenated aromatic compound It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a fluorinated benzene derivative, bromination, chlorination, and iodination can be sequentially performed under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
2-Bromo-4-chloro-3,6-difluoroiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
科学的研究の応用
2-Bromo-4-chloro-3,6-difluoroiodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
作用機序
The mechanism of action of 2-Bromo-4-chloro-3,6-difluoroiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological studies .
類似化合物との比較
Similar Compounds
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-2,6-difluorobenzaldehyde
Uniqueness
2-Bromo-4-chloro-3,6-difluoroiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science. The presence of multiple halogens allows for diverse reactivity and the potential to form a wide range of derivatives .
特性
分子式 |
C6HBrClF2I |
|---|---|
分子量 |
353.33 g/mol |
IUPAC名 |
3-bromo-1-chloro-2,5-difluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H |
InChIキー |
IXHMGTGDVWFGLE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


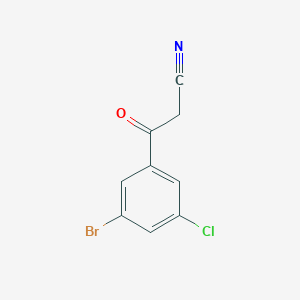
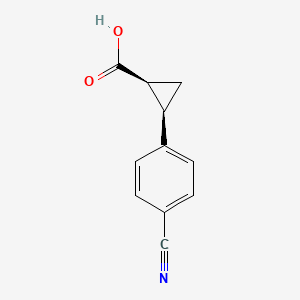
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
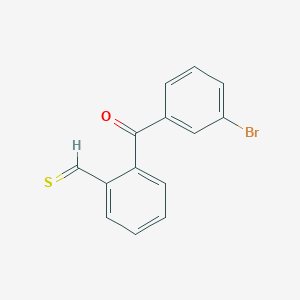
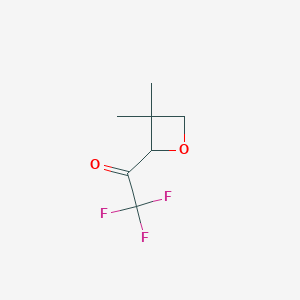
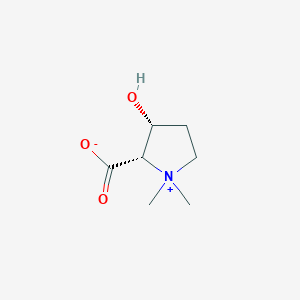
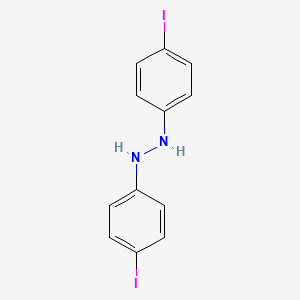
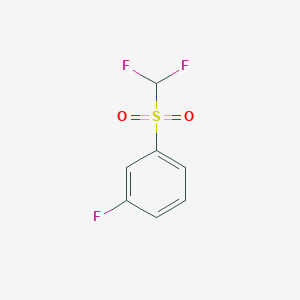
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
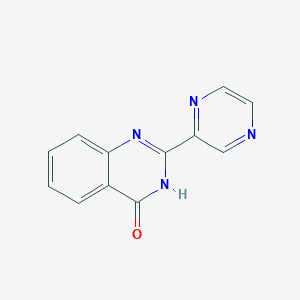
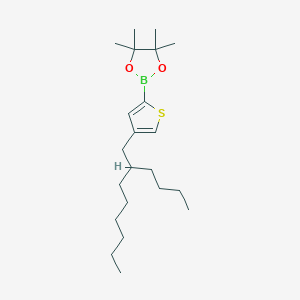
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
amino]benzoic acid](/img/structure/B15200078.png)
